Cas no 292056-83-8 (2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)

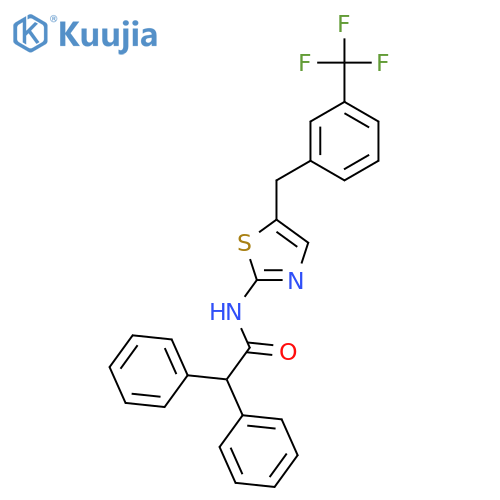

292056-83-8 structure

商品名:2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide

2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

- 2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide

- 2,2-diphenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

- F0344-0840

- 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE

- 684-141-9

- AE-641/12753062

- 2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

- SR-01000422245-1

- CCG-3391

- SR-01000422245

- STK952242

- AKOS000627799

- 292056-83-8

- 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

-

- インチ: InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31)

- InChIKey: JXDPAVMAZJQABK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 452.11701889Da

- どういたいしつりょう: 452.11701889Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 586

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2Ų

- 疎水性パラメータ計算基準値(XlogP): 6.6

2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0344-0840-30mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-2μmol |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-5mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-2mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-5μmol |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-10mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-15mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-1mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-4mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0344-0840-25mg |

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |

292056-83-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

292056-83-8 (2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量